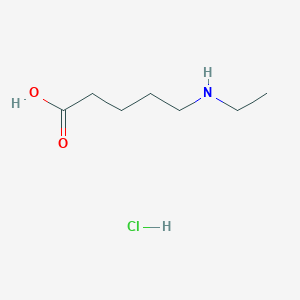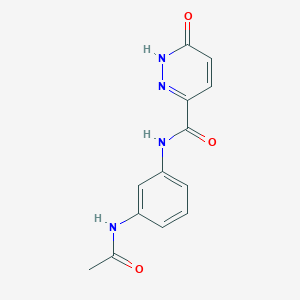
N-(3-Acetamidophenyl)-6-oxo-1H-pyridazin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an acetamido group and a carboxamide group further enhances its chemical reactivity and potential for forming various derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
The primary target of N-(3-acetamidophenyl)-6-oxo-1H-pyridazine-3-carboxamide is believed to be the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition reduces the synthesis of prostaglandins, leading to its analgesic (pain-relieving) and antipyretic (fever-reducing) effects . It’s worth noting that this compound is a weak inhibitor of prostaglandin synthesis and appears to have very little anti-inflammatory activity .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the levels of prostaglandin metabolites . This leads to a decrease in the physiological responses typically mediated by prostaglandins, such as inflammation, pain, and fever.
Pharmacokinetics
The compound is metabolized in the liver, where a toxic byproduct is produced. This byproduct can be removed by conjugation with glutathione .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of prostaglandin synthesis, leading to analgesic and antipyretic effects . Excessive metabolism of the compound can lead to the production of a toxic byproduct, potentially causing liver damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 3-acetamidophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific substitution pattern and the presence of both acetamido and carboxamide groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-8(18)14-9-3-2-4-10(7-9)15-13(20)11-5-6-12(19)17-16-11/h2-7H,1H3,(H,14,18)(H,15,20)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRXJIYLAWFNQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine hydrochloride](/img/structure/B2418346.png)
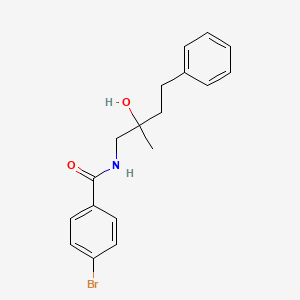

![4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2418353.png)
![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)
![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
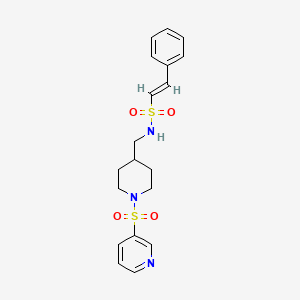
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)
![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)
![2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile](/img/structure/B2418361.png)

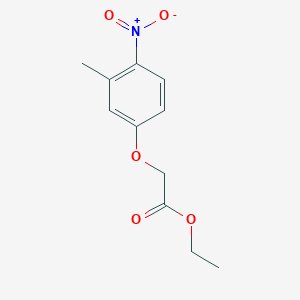
![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)
